The synthesis of (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide involves several steps:
The molecular formula for (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide is . Key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into the structural integrity and confirm the presence of functional groups characteristic of this compound .
(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide participates in various chemical reactions:
The mechanism of action for (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide primarily involves:
The physical and chemical properties of (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide include:
(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide has several scientific applications:
The systematic IUPAC name (4S)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-dioxide precisely defines the compound’s structure, stereochemistry, and oxidation state. This name delineates several key features: 1) the [3,2-e] fusion pattern of the thiophene-thiazine bicyclic system; 2) the 1,1-dioxidation of the thiazine ring’s sulfur atom; 3) the (3-methoxypropyl) substituent at position 2; and 4) the stereospecific (S)-configuration of the 4-hydroxy group [2] [5] [6]. The term "1,1-dioxide" explicitly confirms the sulfone group formation through sulfur oxidation.
Table 1: Synonyms and Registry Identifiers
Synonym | Source/Context |
---|---|
Brinzolamide Related Compound A | Pharmacopeial impurity standard [5] |
(4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide | Systematic variant [2] |
(4S)-1,1-Dioxide-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide | Chemical literature [5] |
CAS 154127-42-1 | Primary registry number [2] [5] |
CAS 1029324-91-1 | Des-sulfonamide precursor variant [3] [6] |
The compound belongs to the thienothiazine sulfonamide chemical class, characterized by a bicyclic framework incorporating thiophene (thieno) and thiazine rings. Its defining structural elements include:
Table 2: Molecular Characterization Data
Property | Specification | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₆N₂O₆S₃ (sulfonamide form) | [1] [5] |
C₁₀H₁₅NO₄S₂ (des-sulfonamide variant) | [3] [6] | |
Molecular Weight | 356.44 g/mol (sulfonamide form) | [5] |
Exact Mass | 356.017 Da | [5] |
Stereochemical Designation | (4S) | [2] [6] |
Canonical SMILES | COCCCN1CC@@Hc2cc(sc2S1(=O)=O)S(=O)(=O)N | [5] |
InChI Key | XXDPMCCGFXTPIS-SECBINFHSA-N | [3] [6] |
Structural illustrations reveal the thiophene ring fused to the 1,2-thiazine ring at bonds between thiophene positions 3/2 and thiazine positions e/2. The sulfonamide group (-SO₂NH₂) extends from C6 (thiophene), while the sulfone group (O₂S=) occupies the thiazine ring’s S1 position. The chiral C4 alcohol and N2-bound 3-methoxypropyl chain complete the substitution pattern [1] [6].
Heterocyclic sulfonamide chemistry emerged prominently in the 1950s with acetazolamide’s development as a carbonic anhydrase inhibitor (CAI). Early compounds featured monocyclic aromatic sulfonamides but faced limitations in isoform selectivity and pharmacokinetics. The exploration of bicyclic systems began in the 1970s–1980s, with thienothiazines identified as promising scaffolds due to enhanced potency and tissue penetration. The specific incorporation of a 3-methoxypropyl side chain at N2, as seen in (4S)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-dioxide, represented a strategic optimization for ophthalmic drug delivery—balancing lipophilicity and water solubility [8].
Synthetic methodology evolution proved crucial for this compound’s accessibility:
Table 3: Evolution of Key Synthetic Intermediates
Intermediate | CAS Registry | Role in Synthesis | Reference |
---|---|---|---|
(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide (des-sulfonamide) | 1029324-91-1 | Direct precursor via sulfonation or oxidation | [3] [6] |
(4S)-6-Chloro-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno(3,2-e)thiazin-4-ol | 160982-16-1 | Sulfonamide formation via nucleophilic substitution | [4] [7] |
3-(Bromopropyl/methyl)thiophene derivatives | Not specified | Cyclization precursors | [8] |
The compound gained prominence as Brinzolamide Intermediate 1 during the 1990s development of the antiglaucoma agent brinzolamide (Azopt®). Its synthesis represented a critical milestone due to challenges in controlling stereochemistry and sulfonamide purity. Patent CN102056914A detailed improved catalytic asymmetric routes, enhancing yield and enantiomeric excess (>98% ee) for industrial-scale production. This methodology reduced reliance on chromatographic separations, marking a significant process chemistry advancement [2] [8].
The compound’s biochemical significance stems from its role as a high-affinity carbonic anhydrase inhibitor (CAI), specifically targeting human isoforms hCA-II and hCA-IV. Its sulfonamide group (-SO₂NH₂) deprotonates to form -SO₂NH⁻ at physiological pH (pKa ~9.53), generating a potent zinc-binding nucleophile within CA’s active site. The tetrahedral zinc ion coordinates with this anion and three histidine residues (His94, His96, His119 in hCA-II), displacing the catalytic water molecule and disrupting bicarbonate synthesis [5].
Structural attributes governing its inhibitory profile include:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9